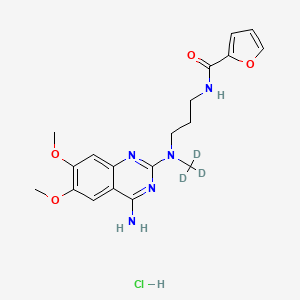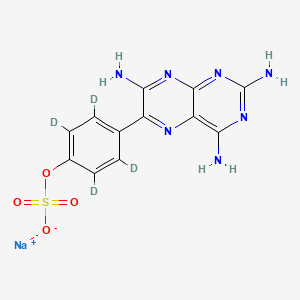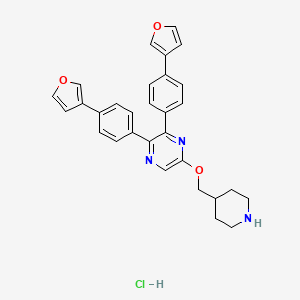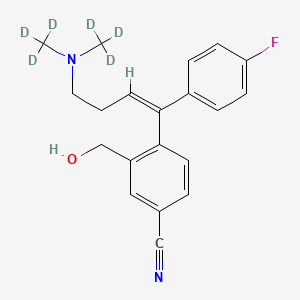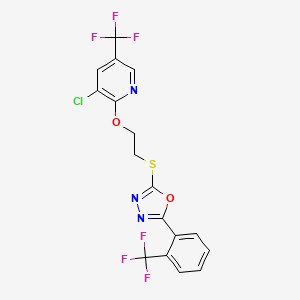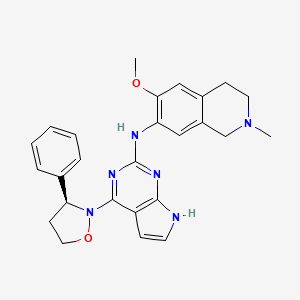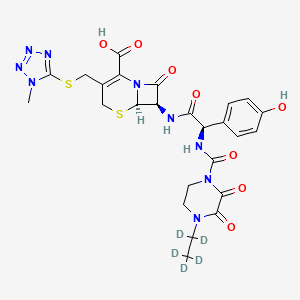
Cefoperazone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefoperazone-d5 is a deuterated form of cefoperazone, a third-generation cephalosporin antibiotic. This compound is used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify cefoperazone levels in biological samples. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that helps in accurate measurement and analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of cefoperazone-d5 involves several steps:
Alkylation and Deprotection: Boc-ethylenediamine undergoes alkylation and deprotection to form an intermediate.
Cyclization: The intermediate is cyclized to obtain another intermediate.
Condensation: This intermediate is then condensed with D(-)-p-hydroxyphenylglycine to form a new intermediate.
Final Condensation: The final intermediate is condensed with a cefmenoxime intermediate to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process design is optimized for cost-effectiveness, simplicity, and high purity, ensuring that the final product has a purity of over 99% .
Análisis De Reacciones Químicas
Types of Reactions
Cefoperazone-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Cefoperazone-d5 is widely used in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cefoperazone.
Biology: Helps in studying the pharmacokinetics and metabolism of cefoperazone in biological systems.
Medicine: Used in clinical studies to monitor cefoperazone levels in patients.
Industry: Employed in quality control processes to ensure the purity and potency of cefoperazone formulations
Mecanismo De Acción
Cefoperazone-d5, like cefoperazone, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparación Con Compuestos Similares
Similar Compounds
Cefoperazone: The non-deuterated form of cefoperazone-d5.
Ceftriaxone: Another third-generation cephalosporin with a similar spectrum of activity.
Ceftazidime: Known for its effectiveness against Pseudomonas aeruginosa.
Uniqueness
This compound is unique due to its deuterium atoms, which provide stability and accuracy in analytical measurements. This makes it particularly valuable in mass spectrometry for precise quantification and analysis .
Propiedades
Fórmula molecular |
C25H27N9O8S2 |
|---|---|
Peso molecular |
650.7 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2R)-2-[[2,3-dioxo-4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16-,22-/m1/s1/i1D3,3D2 |
Clave InChI |
GCFBRXLSHGKWDP-JRKCSJSSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
SMILES canónico |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


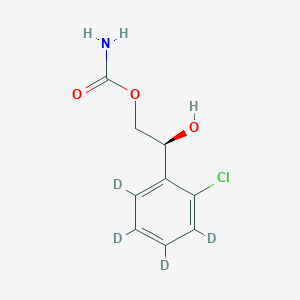
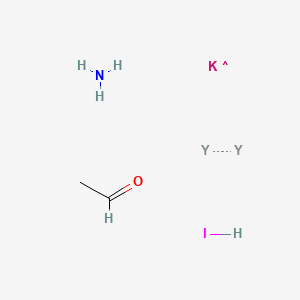
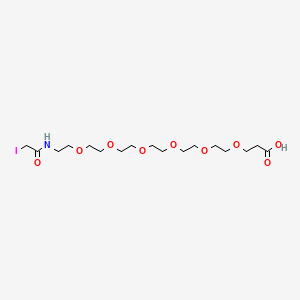

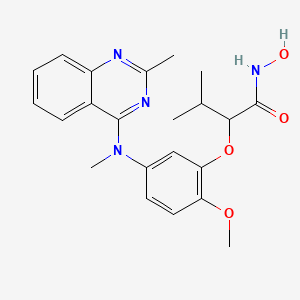
![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)
